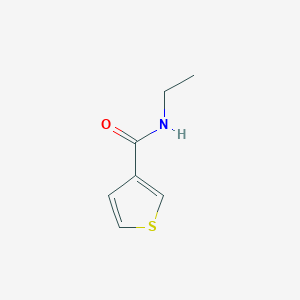

N-Ethylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYRWXQWJIZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879128 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-41-7 | |

| Record name | 3-Thiophenecarboxamide,N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethylthiophene 3 Carboxamide and Its Derivatives

Amide Bond Formation Strategies

The creation of the N-ethylamide functional group is a cornerstone of the synthesis of the title compound. This is typically achieved through direct amidation reactions where a thiophene (B33073) carboxylic acid precursor is coupled with ethylamine (B1201723).

Coupling of Thiophenecarboxylic Acid Derivatives with Ethylamine

The most direct route to N-Ethylthiophene-3-carboxamide involves the formation of an amide bond between a thiophene-3-carboxylic acid derivative and ethylamine. This process generally requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Standard chemical literature outlines procedures where the carboxylic acid group of thiophene-3-carboxylic acid is activated using common coupling reagents, followed by the reaction with ethylamine to yield the desired carboxamide. vulcanchem.com This fundamental transformation is a widely applied principle in organic synthesis for creating amide linkages.

Optimized Reaction Conditions and Reagents

To enhance the efficiency, yield, and purity of the final product, various optimized conditions and reagents have been developed. Modern synthetic chemistry has moved towards catalytic processes that offer milder reaction conditions and greater functional group tolerance.

One advanced method is the cobalt(III)-catalyzed C-H aminocarbonylation. This procedure allows for the direct synthesis of thiophenecarboxamides from thiophenes and isocyanates under microwave-assisted conditions. rsc.org The reaction is site-selective, controlled by directing groups, and has been optimized with specific catalysts, bases, and solvents. For instance, the reaction of a pyridine-directed thiophene with an isocyanate can be effectively catalyzed by a cobalt complex in the presence of a silver salt and a cesium base, leading to high yields of the corresponding amide. rsc.org

The table below summarizes the optimized conditions for a model cobalt-catalyzed aminocarbonylation reaction. rsc.org

| Parameter | Condition |

| Catalyst | Cp*CoI₂(CO) |

| Base | CsOAc |

| Additive | AgOAc |

| Solvent | DCE (1,2-Dichloroethane) |

| Temperature | 80 °C |

| Time | 24 h |

This table illustrates a specific set of optimized conditions for a cobalt-catalyzed aminocarbonylation reaction as described in the literature. rsc.org

Other established coupling reagents continue to be relevant. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a classic method for activating carboxylic acids towards amidation. nih.gov Furthermore, silicon-based reagents, such as tetrachlorosilane, have been explored as effective mediators for the condensation of carboxylic acids and amines. unimi.it

Synthesis of Substituted Thiophene Rings Relevant to this compound

The synthesis of the thiophene ring itself, particularly with the necessary substitution pattern for conversion to this compound, can be accomplished through several named reactions. These methods provide access to a wide array of thiophene derivatives.

Gewald Reaction Applications

The Gewald reaction is a powerful multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility of the Gewald reaction stems from the availability of starting materials and the generally mild reaction conditions. arkat-usa.org

This reaction is highly relevant for producing precursors to the target molecule. For example, the Gewald condensation can be used to directly synthesize 2-aminothiophene-3-carboxamide (B79593) derivatives. nih.gov In one documented pathway, the condensation of a suitable piperidone with cyanoacetamide and sulfur yields a 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, a complex derivative of the core structure. nih.gov

The general components of the Gewald reaction are outlined below.

| Reactant Type | Example | Role |

| Carbonyl Compound | Ketone or Aldehyde | Provides C4 and C5 of the thiophene ring |

| Activated Acetonitrile | α-Cyanoester or Cyanoacetamide | Provides C2 and C3 of the thiophene ring |

| Sulfur | Elemental Sulfur (S₈) | Provides the sulfur atom for the ring |

| Base | Morpholine, Triethylamine | Catalyst |

This table summarizes the key components involved in a typical Gewald reaction for the synthesis of substituted 2-aminothiophenes. wikipedia.orgnih.gov

Vilsmeier-Haack Reaction Modifications

The Vilsmeier-Haack reaction is a crucial method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, including thiophene. numberanalytics.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comnih.gov

This reaction can be applied to thiophene precursors to install a formyl group, which can then be oxidized to a carboxylic acid. This carboxylic acid is the direct precursor needed for the amide bond formation with ethylamine described in section 2.1.1. The Vilsmeier-Haack reaction has been used to selectively introduce a formyl group at various positions on the thiophene ring, depending on the existing substituents. nih.govresearchgate.net In some protocols, the reaction is used for chloroformylation of ketones to produce β-chloroacroleins, which serve as intermediates that can be cyclized to form substituted thiophenes. sciforum.net

Hantzsch Thiazole Synthesis Relevance

The Hantzsch synthesis is a well-known multicomponent reaction that typically produces dihydropyridines (Hantzsch Pyridine (B92270) Synthesis) or thiazoles (Hantzsch Thiazole Synthesis). wikipedia.orgorganic-chemistry.org While the Hantzsch reaction is not a direct route to thiophenes, it holds relevance in the broader context of heterocyclic chemistry involving thiophene derivatives.

The primary relevance is the use of functionalized thiophenes as key building blocks in Hantzsch-type reactions. royalsocietypublishing.org For instance, a thiophene-based aldehyde (which can be synthesized via the Vilsmeier-Haack reaction) can serve as the aldehyde component in the Hantzsch pyridine synthesis. royalsocietypublishing.org This reaction, combining the thiophene aldehyde, a β-ketoester, and an ammonia (B1221849) source, yields a dihydropyridine (B1217469) bearing a thiophene substituent. This demonstrates the utility of thiophene derivatives as synthons for constructing more complex molecular architectures, underscoring their importance in medicinal chemistry and materials science.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules like this compound and its derivatives.

One of the most prominent MCRs for the synthesis of 2-aminothiophene-3-carboxamides is the Gewald reaction . acs.orgnih.govtubitak.gov.tr This reaction typically involves the condensation of a ketone or aldehyde, a cyanoacetamide, and elemental sulfur in the presence of a basic catalyst like morpholine. nih.gov For the synthesis of derivatives of this compound, an N-substituted cyanoacetamide would be a key starting material. The Gewald reaction is valued for its operational simplicity and the ability to generate diverse thiophene structures. acs.orgnih.gov For instance, the reaction of 4-ethyl-4-piperidone with cyanoacetamide and sulfur yields 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide. nih.gov

Another powerful MCR is the Ugi four-component reaction (U-4CR) . The U-4CR combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgmdpi.com To synthesize a derivative of this compound using this method, thiophene-3-carboxylic acid could be used as the acid component, along with ethylamine as the amine, an appropriate aldehyde/ketone, and an isocyanide. beilstein-journals.org The versatility of the Ugi reaction allows for the creation of a wide array of structurally diverse carboxamides. mdpi.com Post-Ugi modifications can further expand the molecular diversity, leading to various heterocyclic systems. frontiersin.org

| MCR Type | Key Reactants | Product Type | Key Features |

| Gewald Reaction | Ketone/Aldehyde, Cyanoacetamide, Sulfur | 2-Aminothiophene-3-carboxamides | High efficiency, simple workup, good for diversity. acs.orgsci-hub.st |

| Ugi 4-Component Reaction | Carboxylic Acid, Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino amides | High structural diversity, peptidomimetic products. beilstein-journals.orgresearchgate.net |

Derivatization Strategies for Structural Modification

Once the core this compound structure is obtained, it can be further modified to explore structure-activity relationships for various applications.

Substitution Reactions on the Thiophene Ring System

The thiophene ring is aromatic and susceptible to electrophilic substitution reactions, typically at the 2- and 5-positions. chemicalbook.comresearchgate.net These reactions allow for the introduction of a variety of functional groups.

Halogenation: The thiophene ring can be halogenated using reagents like N-bromosuccinimide (NBS) or bromine. chemicalbook.com

Nitration and Sulfonation: Nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively, onto the thiophene ring. chemicalbook.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups onto the thiophene ring, usually at the more reactive α-positions. chemicalbook.com

The regioselectivity of these substitutions is influenced by the existing substituents on the ring.

Modifications of the N-Ethyl Moiety

The N-ethyl group can also be a site for structural modification. While direct modification of the ethyl group can be challenging, related synthetic strategies can introduce variations.

N-Alkylation/Arylation: The amide nitrogen can be further alkylated or arylated under specific conditions, though this is less common for secondary amides. More practically, a variety of primary amines can be used in the initial amide formation step to generate a library of N-substituted thiophene-3-carboxamides. researchgate.net

Reduction of the Amide: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.org This would convert this compound to (3-(aminomethyl)thiophen-3-yl)ethane.

Recent methods have focused on the selective mono-N-alkylation of primary amides, which could be applied to a primary thiophene-3-carboxamide (B1338676) to install the ethyl group or other alkyl chains. researchgate.net For instance, using quaternary ammonium (B1175870) salts like phenyltrimethylammonium (B184261) iodide can achieve monomethylation, and related salts can be used for ethylation. nih.gov

Functionalization at the Carboxamide Linkage

The carboxamide bond itself is a key functional group that can be modified. mdpi.com

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield thiophene-3-carboxylic acid and ethylamine. openstax.org

Dehydration to Nitriles: Amides can be converted to nitriles, although this is more common for primary amides.

α-Functionalization: Recent advances have enabled the functionalization of the carbon atom alpha to the carbonyl group of the amide. acs.org

The table below summarizes some potential derivatization reactions.

| Reaction Type | Reagent/Condition | Moiety Modified | Resulting Functional Group |

| Electrophilic Halogenation | NBS or Br2 | Thiophene Ring | Bromo-thiophene |

| Amide Reduction | LiAlH4 | Carboxamide | Amine |

| Amide Hydrolysis | Acid or Base, Heat | Carboxamide | Carboxylic Acid and Amine |

| N-Ethylation (of primary amide) | PhEt3NI | Amide Nitrogen | N-Ethyl Amide |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes.

Solvent-Free and Microwave-Assisted Reactions: Conducting reactions without a solvent or using microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Solvent-free synthesis of thiophene derivatives has been shown to be efficient. bohrium.comresearchgate.net For example, the Suzuki coupling of thienyl boronic acids and thienyl bromides can be performed under solvent-free, microwave-assisted conditions. researchgate.net

Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign options like water or deep eutectic solvents (DESs) is encouraged. rsc.org The Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water. rsc.org Ionic liquids have also been explored as green solvents for the synthesis of thiophene-based polymers. mdpi.com

Catalysis: The use of catalysts, especially recyclable ones like ZnO nanorods, can improve reaction efficiency and reduce waste. bohrium.com Catalytic amounts of reagents are preferable to stoichiometric amounts.

Atom Economy: Multicomponent reactions like the Gewald and Ugi reactions are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product. acs.orgbeilstein-journals.org

Biological Activity Spectrum of N Ethylthiophene 3 Carboxamide Analogues

Enzyme Inhibition Studies

Derivatives of the thiophene-3-carboxamide (B1338676) core have been shown to interact with and inhibit a variety of enzymes, highlighting the therapeutic potential of this chemical class. The following sections detail the inhibitory activities of these analogues against specific enzymes.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

Analogues of N-ethylthiophene-3-carboxamide, particularly those with a fused thieno[2,3-d]pyrimidin-4(3H)-one core, have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is a critical target in the treatment of hormone-dependent diseases, as it catalyzes the conversion of the less potent estrogen, estrone (B1671321) (E1), to the highly potent estradiol (B170435) (E2). The inhibition of 17β-HSD1 can effectively reduce the levels of estradiol, which plays a significant role in the progression of certain cancers.

Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has led to the development of a three-dimensional quantitative structure-activity relationship (3D-QSAR) model to guide the design of more potent inhibitors. This model was created by docking a series of these inhibitors into the active site of the 17β-HSD1 enzyme. The study of these complex analogues provides valuable insights into the structural requirements for effective inhibition of this key enzyme.

| Compound Analogue Structure | Modification | 17β-HSD1 Inhibition (%) @ 1 µM | 17β-HSD2 Inhibition (%) @ 1 µM |

|---|---|---|---|

| N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-N-methylthiophene-2-carboxamide | Open conformer of thienopyrimidinone | 0 | 63 |

| N-(3-hydroxybenzyl)-5-(3-hydroxyphenyl)-N-methylthiophene-2-carboxamide | Open conformer of thienopyrimidinone | 21 | 70 |

| Thieno[3,2-d]pyrimidinone Derivative 3b | Rigidified conformer | Slightly better than HSD2 inhibition | - |

| Thieno[3,2-d]pyrimidinone Derivative 3d | Rigidified conformer | Slightly better than HSD2 inhibition | - |

| Compound D | Reference 17β-HSD1 inhibitor | 95 | 77 |

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2 Selectivity)

Certain this compound analogues have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2). The COX enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, COX-2 is primarily induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.

A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives has demonstrated potent and selective COX-2 inhibition. For instance, the compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) exhibited a higher selectivity for COX-2 over COX-1 compared to the well-known COX-2 inhibitor, celecoxib. nih.gov This highlights the potential of the thiophene-3-carboxamide scaffold in developing safer anti-inflammatory agents.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

|---|---|---|---|

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.24 |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |

| Diclofenac Sodium (Reference) | - | - | 1.80 |

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key player in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Consequently, EGFR kinase inhibitors are a major class of anticancer drugs. Trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives have been developed and evaluated for their potential as EGFR kinase inhibitors.

One particular compound from this series, compound 16e, demonstrated impressive EGFR kinase inhibition with an IC50 value in the nanomolar range. mdpi.comnih.gov This compound also exhibited significant antiproliferative activity against various cancer cell lines. In silico studies, including molecular docking, have provided insights into the binding interactions of these compounds with the EGFR kinase domain, supporting their mechanism of action. mdpi.comnih.gov

| Compound | EGFR Kinase Inhibition IC50 (nM) | Antiproliferative Activity (HCT116 cell line) IC50 (µM) |

|---|---|---|

| Compound 16e | 94.44 ± 2.22 | 3.20 ± 0.12 |

| Erlotinib (Reference) | - | - |

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses. Overactivation of JNKs is associated with several human diseases, including neurodegenerative disorders, cancer, and inflammation. As such, JNK inhibitors are of significant therapeutic interest.

A series of thiophene-3-carboxamide derivatives has been identified as potent dual inhibitors of JNK. These compounds are believed to function by binding to both the ATP-binding site and the JIP docking site of the kinase. researchgate.net The initial hit compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, displayed moderate inhibitory activity, which was subsequently optimized through structure-activity relationship studies. researchgate.net

| Compound | JNK1 Kinase Inhibition IC50 (µM) |

|---|---|

| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (Hit Compound) | 26.0 |

| Un-substituted thiophene (B33073) analogue (5g) | 5.4 |

| Compound 25 (Optimized) | 1.32 |

HIV-1 Ribonuclease H (RNase H) Inhibition

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase is essential for viral replication, making it an attractive target for the development of new antiretroviral drugs. Researchers have identified 2-amino-substituted 4,5-dimethylthiophene-3-carboxamides as modest inhibitors of HIV-1 RNase H.

Specifically, N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide was identified as an inhibitor of the RNase H activity of both HIV-1 and HIV-2 reverse transcriptase. rawdatalibrary.net These findings suggest that the thiophene-3-carboxamide scaffold can be a starting point for the development of novel anti-HIV agents targeting RNase H.

| Compound | HIV-1 RT-associated RNase H Inhibition IC50 (µM) |

|---|---|

| N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide | Modestly potent |

Broad-Spectrum Enzyme Modulatory Effects

The thiophene-3-carboxamide core structure has demonstrated a remarkable ability to serve as a scaffold for inhibitors of a wide array of enzymes. Beyond the specific examples detailed above, various analogues have shown inhibitory activity against other significant enzymes.

For instance, certain thiophene carboxamide derivatives have been reported to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132) and a target in the treatment of Alzheimer's disease. Additionally, some analogues have displayed inhibitory effects on butyrylcholinesterase, another enzyme involved in cholinergic neurotransmission.

Furthermore, the thiophene-3-carboxamide scaffold has been utilized to develop inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. Since angiogenesis is crucial for tumor growth and metastasis, VEGFR-2 inhibitors are an important class of anticancer agents.

The collective findings from various studies indicate that the this compound framework is a privileged structure in drug discovery, capable of being tailored to selectively inhibit a diverse range of enzymes, thereby offering therapeutic potential for a multitude of diseases.

Receptor Modulation and Interaction Profiles

Analogues of this compound have been investigated for their ability to interact with various physiological receptors, demonstrating notable modulation of the cannabinoid system.

Structure-activity relationship (SAR) studies on a series of thiophene amide derivatives have successfully identified potent and selective agonists for the cannabinoid receptor type 2 (CB2). nih.gov This selectivity is significant, as CB2 receptor activation is associated with therapeutic effects, such as pain modulation, without the psychoactive effects mediated by the cannabinoid receptor type 1 (CB1). frontiersin.org

Research has led to the development of specific thiophene-based compounds with high affinity for the CB2 receptor. nih.gov For instance, two novel compounds, AAT-015 and AAT-778, have shown high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.gov Binding affinity studies revealed that AAT-015 has a Kᵢ value of 3.3 ± 0.5 nM for CB2 receptors, while its affinity for CB1 receptors is significantly lower at 1.0 ± 0.2 μM. nih.gov Similarly, AAT-778 displayed a Kᵢ value of 4.3 ± 0.7 nM for CB2 and 1.1 ± 0.1 μM for CB1. nih.gov The demonstrated selectivity of these thiophene-3-carboxamide analogues makes them valuable candidates for further investigation in therapeutic areas such as pain management. nih.gov

Binding Affinity of Thiophene-3-Carboxamide Analogues at Cannabinoid Receptors

| Compound | CB1 Receptor Kᵢ (μM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB1/CB2) |

|---|---|---|---|

| AAT-015 | 1.0 ± 0.2 | 3.3 ± 0.5 | ~303-fold |

| AAT-778 | 1.1 ± 0.1 | 4.3 ± 0.7 | ~256-fold |

Data sourced from Synthesis and Biological Evaluation of Thiophene-Based Cannabinoid Receptor Type 2 Radiotracers for PET Imaging. nih.gov

While the thiophene ring is a core component of various US FDA-approved drugs that target serotonin (B10506) and dopamine (B1211576) receptors, specific research focusing on this compound analogues for these receptors is not extensively detailed in the literature. nih.gov The aromatic and bioisosteric nature of the thiophene scaffold allows it to interact with diverse biological targets, including G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors. nih.govnih.gov For example, molecular hybrids containing a thiophene moiety coupled with other heterocyclic systems, such as s-triazine, have been explored as ligands for serotonin receptors. rsc.org However, detailed interaction profiles and binding affinities of simple this compound derivatives at these specific neuroreceptors require further dedicated investigation.

Antimicrobial Activities

Thiophene carboxamide derivatives have demonstrated significant potential as antimicrobial agents, with studies confirming their efficacy against both bacteria and pathogenic fungi.

Analogues of thiophene-2-carboxamide have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have revealed that these compounds can be more active against Gram-positive strains. nih.gov For example, certain 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity (ranging from 40.0% to 86.9% inhibition) compared to their 3-hydroxy counterparts (20.0% to 78.3% inhibition). nih.gov One derivative, compound 7b, which contains a methoxy (B1213986) group, showed excellent activity against Pseudomonas aeruginosa (86.9% inhibition), Staphylococcus aureus (83.3% inhibition), and Bacillus subtilis (82.6% inhibition). nih.gov The precise mechanism of action is still under investigation, but the efficacy of these compounds highlights their potential as leads for new antibacterial drugs.

Antibacterial Activity of a Thiophene-2-Carboxamide Derivative (Compound 7b)

| Bacterial Strain | Type | Inhibition (%) | Inhibition Zone (mm) |

|---|---|---|---|

| Pseudomonas aeruginosa | Gram-Negative | 86.9 | 20 |

| Staphylococcus aureus | Gram-Positive | 83.3 | 20 |

| Bacillus subtilis | Gram-Positive | 82.6 | 19 |

Data sourced from Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. nih.gov

A significant application of thiophene carboxamide derivatives has been found in agriculture as potential fungicides. Specifically, a series of twenty new thiophene carboxamide derivatives were synthesized and evaluated for their inhibitory activity against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat, a devastating soil-borne fungal disease. researchgate.netnih.gov Preliminary structure-activity relationship studies indicated that substituents on the amide nitrogen and at the 2nd position of the thiophene ring significantly influence the antifungal activity. researchgate.net Several of these synthesized analogues, specifically compounds 7b, 7c, 7d, 7l, 7m, and 7o , demonstrated excellent inhibitory activity against the pathogen in vitro. researchgate.net This research identifies the thiophene carboxamide scaffold as a promising framework for the development of novel fungicides to combat this critical agricultural disease. researchgate.net

Anticancer and Antiproliferative Activities

The thiophene-3-carboxamide core has been extensively utilized in the design of potent anticancer agents. These analogues have shown efficacy against a variety of cancer cell lines through mechanisms that include the inhibition of key protein kinases involved in tumor growth and angiogenesis.

A series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives were developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Among these, compound 16e emerged as the most potent, exhibiting an IC₅₀ value of 3.20 ± 0.12 μM against the HCT116 human colon cancer cell line and an impressive EGFR kinase inhibition with an IC₅₀ value of 94.44 ± 2.22 nM. nih.gov

Another series of novel thiophene-3-carboxamide derivatives, based on the structure of PAN-90806, were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy. Compound 14d from this series showed excellent antiproliferative activity against multiple cancer cell lines and potent VEGFR-2 inhibitory activity with an IC₅₀ of 191.1 nM. flora.com.tr The mechanism of action for 14d involves inducing apoptosis, blocking the cell cycle, and increasing the production of reactive oxygen species (ROS). flora.com.tr

Furthermore, thiophene carboxamide derivatives designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) have also been synthesized. researchgate.net Compounds 2b and 2e were the most active molecules from this series against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. researchgate.net

Antiproliferative Activity of Selected Thiophene-3-Carboxamide Analogues

| Compound | Cancer Cell Line | IC₅₀ Value | Proposed Target/Mechanism |

|---|---|---|---|

| 16e | HCT116 (Colon) | 3.20 ± 0.12 μM | EGFR Kinase Inhibition |

| 14d | HCT116 (Colon) | Potent (value not specified) | VEGFR-2 Inhibition, Apoptosis |

| MCF7 (Breast) | Potent (value not specified) | ||

| PC3 (Prostate) | Potent (value not specified) | ||

| A549 (Lung) | Potent (value not specified) | ||

| 2b | Hep3B (Liver) | 5.46 µM | Tubulin Polymerization Inhibition (CA-4 biomimetic) |

| 2e | Hep3B (Liver) | 12.58 µM | Tubulin Polymerization Inhibition (CA-4 biomimetic) |

Data compiled from multiple sources. nih.govflora.com.trresearchgate.net

Cytotoxic Effects on Diverse Cancer Cell Lines

Thiophene-3-carboxamide analogues have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This has established the scaffold as a promising foundation for the development of new anticancer agents. semanticscholar.org

A series of symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives showed modest to excellent antiproliferative action. nih.gov One of the most potent compounds in this series, designated 16e, exhibited impressive cytotoxicity with IC₅₀ values below 9 μM across selected cancer cell lines. nih.gov Its most potent effect was observed against the HCT116 colon cancer cell line with an IC₅₀ of 3.20 ± 0.12 μM. nih.gov This particular compound was also found to be a notable inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in several human cancers. nih.gov

In another study, newly synthesized compounds with a thiophene carboxamide scaffold were evaluated against A375 (melanoma), HT-29 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cancer cell lines. nih.govmdpi.comresearchgate.net Two compounds from this series showed a significant cytotoxic effect, with the compound labeled MB-D2 being the most cytotoxic and demonstrating high selectivity against A375 cancer cells compared to normal HaCaT keratinocyte cells. nih.govresearchgate.net

Further research into other novel thiophene analogues has expanded the list of susceptible cancer cell lines. Certain derivatives have shown promising cytotoxicity against HepG2 (hepatocellular carcinoma) and MCF-7 cell lines. semanticscholar.org One compound, 4b, was noted to sensitize HepG2 cells to the effects of sorafenib, significantly lowering its required IC50. semanticscholar.org Another amino-thiophene derivative, 15b, displayed potent growth inhibition against A2780 (ovarian cancer) and its cisplatin-resistant counterpart, A2780CP, with IC50 values of 12±0.17 μM and 10±0.15 μM, respectively. researchgate.net Additionally, the thiophene carboxamide analog JCI-20679 has been reported to show potent antitumor activity against glioblastomas. researchgate.net

Cytotoxicity of Thiophene-3-Carboxamide Analogues on Cancer Cell Lines

| Compound Analogue | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 16e | HCT116 (Colon) | 3.20 ± 0.12 μM | nih.gov |

| Compound 16e | Other Cancer Lines | < 9 μM | nih.gov |

| MB-D2 | A375 (Melanoma) | Significant Cytotoxicity & High Selectivity | nih.govresearchgate.net |

| MB-D2 | HT-29 (Colon) | Significant Cytotoxicity | nih.govresearchgate.net |

| MB-D2 | MCF-7 (Breast) | Significant Cytotoxicity | nih.govresearchgate.net |

| Compound 15b | A2780 (Ovarian) | 12 ± 0.17 μM | researchgate.net |

| Compound 15b | A2780CP (Ovarian, Resistant) | 10 ± 0.15 μM | researchgate.net |

| JCI-20679 | Glioblastoma | Potent Antitumor Activity | researchgate.net |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Beyond simply measuring cytotoxicity, research has delved into the mechanisms by which thiophene carboxamide analogues exert their anticancer effects. A primary mechanism identified is the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

Studies on the highly effective compound MB-D2 revealed that its cytotoxic action is linked to its ability to induce apoptosis in cancer cells. nih.govresearchgate.net This was demonstrated through the activation of caspase-3/7, key executioner enzymes in the apoptotic cascade. nih.gov Furthermore, MB-D2 was shown to cause mitochondrial depolarization, a crucial event in the intrinsic pathway of apoptosis. nih.govresearchgate.net A significant finding was that these apoptotic effects did not occur in normal HaCaT cells, highlighting the compound's selective action against cancerous cells. nih.govresearchgate.net The family of PAN-90806, which are thiophene carboxamide scaffolds, were also identified as potent inhibitors that induce apoptosis. mdpi.com

Anti-inflammatory and Analgesic Effects

The thiophene core is a well-established pharmacophore in drugs with anti-inflammatory properties. nih.gov Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Tinoridine and Tiaprofenic acid contain a thiophene ring and function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory process. nih.gov

Building on this precedent, specific thiophene-3-carboxamide analogues have been evaluated for pain-relieving properties. A study on a 2-4methylphenylimino-3-carboxamide substituted thiophene compound demonstrated moderate peripheral analgesic activity in animal models. researchgate.netijbcp.com In the acetic acid-induced writhing test, the compound at a dose of 40mg/kg achieved a maximum Pain Inhibition Percentage (PIP) of 78%, compared to 91% for the standard drug aspirin (B1665792). researchgate.netijbcp.com In the late phase of the formalin test, the same dose showed a maximum PIP of 58%, whereas aspirin achieved 86%. researchgate.netijbcp.com

Analgesic Activity of a Thiophene-3-Carboxamide Analogue

| Test Model | Compound (40 mg/kg) | Aspirin (Standard) | Reference |

|---|---|---|---|

| Acetic Acid Writhing (% PIP) | 78% | 91% | researchgate.netijbcp.com |

| Formalin Test - Late Phase (% PIP) | 58% | 86% | researchgate.netijbcp.com |

Neuroprotective and Antidepressant Potential

The therapeutic potential of thiophene-3-carboxamide analogues extends to the central nervous system. The thiophene nucleus is featured in investigational molecules with antidepressant and neuroprotective activities. nih.gov Fused thiophene derivatives have been specifically screened for potential antidepressant actions. researchgate.net While direct studies on this compound are specific, related structures such as thiazole-carboxamide derivatives have been investigated as potential neuroprotective agents through their modulation of AMPA receptors, suggesting a possible avenue of action for this class of compounds. mdpi.com

Other Pharmacological Activities

Antithrombotic Activity

The thiophene scaffold is present in molecules with antithrombotic activity. nih.gov A prominent example is Rivaroxaban, a marketed antithrombotic agent, which is structurally a thiophene-2-carboxamide derivative. nih.gov This suggests that the broader class of thiophene carboxamides may possess the potential to interfere with blood coagulation pathways.

Anticonvulsant Activity

Thiophene-containing compounds have shown significant promise as anticonvulsant agents. nih.gov The antiepileptic drug Tiagabine, for instance, contains a bis(3-methylthiophen-2-yl) methane (B114726) fragment, which is crucial for its activity and ability to cross the blood-brain barrier. nih.gov

In preclinical screenings, novel hybrid compounds derived from 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated significant anticonvulsant properties. nih.gov Several compounds from this series, including those designated 3, 4, 6, 9, 14, and 17, showed protective effects in various seizure models such as the maximal electroshock (MES) and 6 Hz tests. nih.gov Compound 3 was particularly potent, protecting 100% of tested animals in one model and significantly prolonging the time to the first seizure in the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov

Antileishmanial Activity

Thiophene derivatives, including analogues of this compound, have emerged as a significant scaffold in the search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. nih.govnih.gov Research into this class of compounds is driven by the urgent need for more effective and less toxic treatments than those currently available. nih.govnih.gov Studies have demonstrated that modifications of the thiophene core and its substituents can lead to potent activity against different forms of the parasite.

Investigations into various thiophene derivatives have revealed that many compounds exhibit promising efficacy against Leishmania species, often in the low micromolar range. nih.gov A study involving thirty-eight novel thiophene compounds reported that half of the synthesized molecules displayed an EC₅₀ in the low micromolar range against L. infantum. nih.gov

The structural activity relationship (SAR) of these compounds is complex, with the nature of the substituent at the C-3 position of the thiophene ring playing a crucial role in their antileishmanial potency. For instance, in certain 2-aminothiophene derivatives, the replacement of a 3-carbonitrile group with a 3-carboxamide group resulted in the maintenance of activity against promastigotes. mdpi.com Specifically, when a 3-carbonitrile was replaced by a 3-carboxamide in one compound, the anti-promastigote activity was sustained, with IC₅₀ values of 8.61 µM and 9.35 µM respectively. mdpi.com

However, this substitution is not universally favorable. In a broader series of related compounds known as Gewald adducts, replacing the 3-carbonitrile group with a 3-carboxamide was generally found to be unfavorable for antileishmanial activity. mdpi.com This highlights the nuanced effects of structural modifications, which are also dependent on the other substituents present on the thiophene ring system. mdpi.com For example, positive pharmacomodulation for anti-Leishmania activity was observed for 2-aminothiophenes containing an N-Boc-piperidinyl moiety when the C-3 position was substituted with a carboxamide or carboxylate. mdpi.com

The table below summarizes the antileishmanial activity of selected thiophene carboxamide analogues and related derivatives against Leishmania species.

Further research into other classes, such as 5-nitrothiophene-2-carboxamides, has also identified compounds with potent antileishmanial activity, indicating that the thiophene carboxamide scaffold is a promising starting point for the development of new drugs against leishmaniasis. dur.ac.uk

Structure Activity Relationship Sar Elucidation

Influence of Substituent Patterns on Biological Activity

The biological activity of thiophene-3-carboxamide (B1338676) derivatives is profoundly influenced by the nature and position of substituents on both the thiophene (B33073) ring and the amide nitrogen. These modifications can alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

Positional Effects of Substituents on the Thiophene Ring

The substitution pattern on the thiophene ring is a critical determinant of activity. The aromaticity and planarity of the thiophene ring are known to enhance receptor binding, and functionalization at different positions can significantly improve potency and selectivity. mdpi.com

Studies have shown that substituents at the C2, C4, and C5 positions of the thiophene-3-carboxamide core can dramatically impact biological outcomes. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, di-substitution on the thiophene ring was found to contribute to longer microsomal half-lives. nih.gov Research into anticancer agents has highlighted that 2-bromo-5-substituted thiophenes exhibit potent cytotoxicity. mdpi.com

In a series of thiophene-2-carboxamides evaluated for antibacterial and antioxidant activity, substituents at the 3-position were varied. Derivatives with a 3-amino group showed higher antioxidant and antibacterial activity compared to those with 3-hydroxy or 3-methyl groups. nih.gov This suggests that an electron-donating amino group at this position can enhance the resonating electron density on the thiophene ring, which may contribute to its biological function. nih.gov Furthermore, it has been noted that unsubstituted thiophene derivatives can be metabolically unstable, and the inclusion of electron-withdrawing groups like nitrile or carbamyl can increase the stability of the thiophene ring against metabolic oxidation. nih.gov

| Position on Thiophene Ring | Substituent Type | Observed Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| C2 and C5 | Bromo and Aryl groups | Potent cytotoxic activity against cancer cell lines. | Anticancer (HepG2, Caco-2) | mdpi.com |

| C3 (on thiophene-2-carboxamide) | Amino (NH₂) | Highest antioxidant and antibacterial activity compared to OH or CH₃. | Antioxidant (DPPH assay), Antibacterial (various strains) | nih.gov |

| C3 (on thiophene-2-carboxamide) | Hydroxy (OH) | Moderate activity, higher than methyl derivatives, possibly due to increased solubility. | Antioxidant, Antibacterial | nih.gov |

| C4 and C5 | Methyl groups | Contributed to metabolic stability in JNK inhibitors. | JNK Inhibition | nih.gov |

| C5 | Cyano (CN) or Carbamyl | Increases stability against metabolic oxidation. | Metabolic Stability | nih.gov |

Electronic and Steric Effects of Amide Nitrogen Substituents

The substituent attached to the amide nitrogen (the N-ethyl group in the parent compound) plays a crucial role in defining the molecule's interaction with its target. Both electronic and steric factors are significant. The carboxamide group itself is often essential for activity, participating in key interactions such as hydrogen bonding. nih.govresearchgate.net

The size and nature of the N-substituent can influence the compound's conformation and binding ability. For example, in a study of antifungal and antibacterial thiophene-3-carboxamide derivatives, the substitution on the N-aryl ring (m-toluidine vs. p-toluidine) affected the potential for intermolecular hydrogen bonding and locked the molecular conformation through an intramolecular N-H···N hydrogen bond. nih.gov This conformational rigidity can be a key factor in achieving high-affinity binding to a target.

Research on inhibitors of Gaeumannomyces graminis var. tritici explicitly noted that the substituent bonded to the amide nitrogen had a significant influence on the inhibitory activity. researchgate.net Similarly, in the development of EGFR kinase inhibitors, diversification of the amino acid side chain attached via the amide linkage was a key strategy, with different side chains leading to varied cytotoxicity profiles. nih.gov The interplay of steric hindrance and electronic properties of the N-substituent is critical; for instance, bulky groups could prevent optimal binding, while electron-withdrawing or -donating groups can modulate the strength of hydrogen bonds formed by the amide N-H. sci-hub.box

| N-Substituent Group | Key Feature (Steric/Electronic) | Observed Effect on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 3-methylphenyl vs. 4-methylphenyl | Steric/Positional | Alters intermolecular interactions and locks molecular conformation, influencing antibacterial/antifungal activity. | Antibacterial, Antifungal | nih.gov |

| Various aryl amino acid side chains | Steric and Electronic | Determines the cytotoxicity profile and EGFR kinase inhibition potency. Fluorine substitution at the meta-position was notable. | Anticancer (EGFR Inhibition) | nih.gov |

| Substituted Phenyl Groups | Electronic | A methoxy (B1213986) group on the N-aryl ring boosted antibacterial activity in a series of thiophene-2-carboxamides. | Antibacterial | nih.gov |

Pharmacophore Identification and Optimization

The thiophene-3-carboxamide core serves as a foundational pharmacophore for a variety of biological targets. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. The aromatic thiophene ring often acts as a scaffold, positioning other key functional groups for optimal receptor interaction. mdpi.com

Optimization of this pharmacophore has led to the development of potent inhibitors for several targets:

Tubulin Inhibitors : Thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent that binds to tubulin. In these designs, the substituted phenyl carboxamide portion simulates the structural geometry and polar surface area of CA-4, while the thiophene ring acts as a linker. mdpi.comnih.gov

VEGFR-2 Inhibitors : Starting from the lead compound PAN-90806, novel thiophene-3-carboxamide derivatives were developed as potent VEGFR-2 inhibitors, which are crucial in preventing tumor angiogenesis. nih.gov

JNK Inhibitors : A high-throughput screening hit, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, established the pharmacophore for a series of dual ATP- and JIP-mimetic JNK inhibitors. nih.govnih.gov The core structure was systematically modified to improve potency and pharmacological properties.

The key pharmacophoric features generally include the hydrogen bond donor/acceptor capability of the carboxamide group, the hydrophobic and aromatic character of the thiophene ring, and specific, well-oriented substituents that can occupy distinct pockets within the target's binding site. nih.govnih.gov

Correlation between Molecular Structure and Target Binding Affinity

Detailed molecular modeling and structural biology studies have established direct correlations between the molecular structure of thiophene-3-carboxamide derivatives and their binding affinity to specific protein targets.

For JNK inhibitors, molecular docking studies revealed that the compounds insert deep into the ATP binding site. A crucial interaction involves the carboxamide NH₂ group forming hydrogen bonds with the side-chain of residue Gln37. nih.gov This specific hydrogen bond is a key anchor point, and modifications that disrupt it would likely lead to a loss of affinity.

In the case of tubulin inhibitors designed as CA-4 biomimetics, docking simulations showed that the thiophene ring itself participates in a valuable π-cationic interaction with the residue K-350. nih.gov The carboxamide moiety forms hydrogen bonds with residues in the C-tubulin and D-tubulin chains, such as N-101, S-178, and Q-245. mdpi.comnih.gov

For VEGFR-2 inhibitors, molecular docking and dynamics simulations confirmed that the lead compound could stably bind to the active site of the kinase. nih.gov The mechanism of action involves the inhibition of VEGFR-2 protein phosphorylation, which is a direct result of this high-affinity binding. nih.gov Similarly, in the design of FOXM1 inhibitors, docking studies suggested that specific residues, Val296 and Leu289, play a key role in the binding of the thiophene-based scaffold. mdpi.com These examples demonstrate a clear link between specific structural features and the precise molecular interactions that drive binding affinity and, consequently, biological activity.

| Compound Series / Target | Key Structural Feature | Interacting Residue(s) | Type of Interaction | Reference |

|---|---|---|---|---|

| JNK Inhibitors | Carboxamide NH₂ | Gln37 | Hydrogen Bonding | nih.gov |

| Tubulin Inhibitors (CA-4 Mimetics) | Thiophene Ring | K-350 | π-cationic Interaction | nih.gov |

| Tubulin Inhibitors (CA-4 Mimetics) | Carboxamide Group | N-101, S-178, Q-245 | Hydrogen Bonding | mdpi.comnih.gov |

| FOXM1 Inhibitors | Thieno[2,3-b]pyridine scaffold | Val296, Leu289 | Key Binding Interactions | mdpi.com |

| VEGFR-2 Inhibitors | Thiophene-3-carboxamide scaffold | Active site residues | Stable Binding (H-bonds, hydrophobic) | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations for 2-Bromo-N-ethylthiophene-3-carboxamide have been primarily conducted using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted method for reliable prediction of molecular properties.

DFT calculations were employed to determine the optimized ground-state geometry of the molecule. The analysis of bond lengths and angles reveals a structure influenced by the electronic interplay between the thiophene (B33073) ring, the carboxamide group, and the bromine substituent. The thiophene ring maintains its aromatic character, while the amide group exhibits planarity. The ethyl group is positioned out of the plane of the thiophene ring.

Key geometric parameters, including selected bond lengths and angles, are detailed in the table below. The calculated parameters show good agreement with experimental data where available, validating the computational model.

Table 1: Selected Optimized Geometrical Parameters for 2-Bromo-N-ethylthiophene-3-carboxamide

| Parameter (Bond) | Bond Length (Å) | Parameter (Angle) | Bond Angle (°) |

|---|---|---|---|

| C2-Br6 | 1.884 | C3-C2-Br6 | 124.9 |

| C3-C11 | 1.487 | S1-C2-C3 | 111.9 |

| C11-O12 | 1.237 | C2-C3-C4 | 115.1 |

| C11-N13 | 1.365 | C3-C4-C5 | 114.7 |

| N13-H14 | 1.011 | C2-C3-C11 | 125.1 |

| N13-C15 | 1.464 | O12-C11-N13 | 123.1 |

TD-DFT calculations were used to investigate the electronic transitions and absorption properties of the molecule. The analysis, conducted in a methanol (B129727) solvent environment, identified the primary electronic transitions responsible for the molecule's UV-Vis absorption profile. The major absorption band observed is attributed to a π → π* transition, primarily involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The calculated maximum absorption wavelength (λmax) was found to be 263 nm, with an oscillator strength (f) of 0.3546. This transition corresponds to an excitation energy of 4.71 eV.

Frontier Molecular Orbitals, specifically the HOMO and LUMO, are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. For 2-Bromo-N-ethylthiophene-3-carboxamide, the HOMO is localized primarily over the thiophene ring and the bromine atom, whereas the LUMO is distributed across the carboxamide group and the C2-C3 bond of the ring.

The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller band gap suggests higher reactivity. The calculated FMO energies and the resulting band gap are presented below.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Bromo-N-ethylthiophene-3-carboxamide

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.65 |

| E(LUMO) | -1.33 |

The MEP map provides a visual representation of the charge distribution on a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. The color-coded map indicates electron-rich regions (negative potential, typically red) and electron-deficient regions (positive potential, typically blue).

In the MEP map of 2-Bromo-N-ethylthiophene-3-carboxamide, the most negative potential is concentrated around the oxygen atom of the carbonyl group, making it the primary site for electrophilic attack. The regions of positive potential are located around the amide hydrogen (N-H), indicating its susceptibility to nucleophilic attack.

NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. This analysis provides insight into the stability of the molecule arising from these interactions.

A significant interaction identified in 2-Bromo-N-ethylthiophene-3-carboxamide is the electron delocalization from the lone pair (LP) of the nitrogen atom to the antibonding π* orbital of the carbonyl group (C11=O12). This LP(1) N13 → π*(C11-O12) interaction has a high stabilization energy (E(2)) of 61.21 kcal/mol, indicating a strong resonance effect within the amide group, which contributes significantly to the molecule's stability.

Computational analysis of NLO properties is essential for identifying materials with potential applications in optoelectronics. The key parameters for NLO activity are the dipole moment (μ), the mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀).

For 2-Bromo-N-ethylthiophene-3-carboxamide, these properties were calculated to assess its NLO potential. The first hyperpolarizability (β₀) is a measure of the second-order NLO response. The calculated value for this molecule is significantly larger than that of urea, a standard reference material for NLO studies, suggesting that the compound possesses noteworthy NLO characteristics.

Table 3: Calculated NLO Properties of 2-Bromo-N-ethylthiophene-3-carboxamide

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.50 Debye |

| Mean Polarizability (⟨α⟩) | -16.49 x 10⁻²⁴ esu |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations have been employed to predict how thiophene-3-carboxamide (B1338676) derivatives bind to target proteins. For instance, in studies involving c-Jun N-terminal kinase (JNK), a key protein in cellular stress responses, docking has been used to understand the binding modes of thiophene-3-carboxamide inhibitors. One such study revealed that a representative compound of this series could insert deeply into the ATP binding site of JNK1. nih.gov This binding is stabilized by specific interactions within the pocket, suggesting a basis for the compound's inhibitory activity. nih.gov The simulations can predict the binding affinity, often expressed as a docking score or estimated binding energy, which helps in ranking potential drug candidates.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking studies allow for a detailed analysis of these interactions. For thiophene-3-carboxamide derivatives, key interactions have been identified:

Hydrogen Bonding: The carboxamide group is a crucial pharmacophore. In simulations with JNK1, the carboxamide -NH2 group was predicted to form hydrogen bonds with the side-chain atoms of Gln 37. nih.gov In a different binding pocket (the JIP1 site), the carboxamide -CO- and -NH2 groups were shown to form hydrogen bonds with the backbone NH of Val 118 and the backbone carbonyl of Asn 114, respectively. nih.gov

Pi-Cation Interactions: The aromatic thiophene ring can participate in π-cation interactions with positively charged amino acid residues. In studies on thiophene carboxamide derivatives targeting other proteins, the thiophene ring was observed to have a significant π-cationic interaction with lysine (B10760008) residues (e.g., K-350), which was critical for the binding profile. mdpi.com

These specific interactions, predicted through docking, provide a rationale for the observed structure-activity relationships (SAR) of these compounds. nih.gov

Table 1: Predicted Interactions for a Thiophene-3-Carboxamide Derivative in JNK1 Binding Sites

| Interaction Type | Ligand Group | Receptor Residue | Binding Site |

|---|---|---|---|

| Hydrogen Bond | Carboxamide NH₂ | Gln 37 | ATP Site |

| Hydrogen Bond | Carboxamide -CO- | Val 118 (backbone NH) | JIP1 Site |

| Hydrogen Bond | Carboxamide -NH₂ | Asn 114 (backbone CO) | JIP1 Site |

| Hydrophobic Contacts | Thiophene Ring/Substituents | Nonpolar Residues | JIP1 Site |

To refine the prediction of binding affinities from docking, more rigorous methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are often used. This method calculates the binding free energy of a ligand-protein complex, providing a more accurate estimation than docking scores alone. Studies on thiophene-based MurF inhibitors have shown that the binding free energy calculated by MM-GBSA indicates that van der Waals forces and non-polar solvation energy are the primary contributors to the ligand binding within the enzyme's active site. nih.gov This approach helps to dissect the energetic components of binding, offering deeper insight into the driving forces for complex formation and aiding in the rational design of inhibitors with improved affinity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models have been developed for thiophene carboxamide derivatives to predict their biological activity, such as their anti-tubercular effects. jetir.org In one such study, a 2D-QSAR model was created for a series of 30 thiophene carboxamide derivatives. jetir.org The dataset was divided into a training set (23 compounds) and a test set (7 compounds) to build and validate the model. jetir.org The resulting statistical model demonstrated a high correlation between the structural features (descriptors) and the anti-tubercular activity (expressed as pIC50). jetir.org The quality of the model was confirmed by high values for the coefficient of determination (R²) and cross-validation coefficient (q²), indicating its robustness and predictive power. jetir.org Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. For the anti-tubercular thiophene carboxamide derivatives, several key descriptors were identified: jetir.org

Positive Contributors:

SsNH2E-index: An electrotopological state index for the number of –NH2 groups connected by a single bond. A positive contribution suggests that the presence of primary amine groups enhances biological activity.

SdOE-index: An electrotopological state index for the number of oxygen atoms connected by a double bond. Its positive value indicates that carbonyl groups are favorable for activity.

T_T_N_7: A descriptor that determines the distance between two nitrogen atoms separated by 7 bonds. This suggests that a specific spatial arrangement of nitrogen atoms is beneficial.

Negative Contributor:

T_C_N_6: This descriptor relates to the distance between a carbon and a nitrogen atom separated by 6 bonds. Its negative contribution implies that this particular structural feature is detrimental to the anti-tubercular activity. jetir.org

By understanding the impact of these descriptors, medicinal chemists can modify the lead structures to either include favorable features or remove unfavorable ones, leading to the design of more potent compounds. jetir.org

Table 2: Key Molecular Descriptors from a 2D-QSAR Study on Thiophene Carboxamide Derivatives

| Descriptor | Description | Contribution to Activity |

|---|---|---|

| SsNH2E-index | Electrotopological state for primary amine groups | Positive |

| SdOE-index | Electrotopological state for double-bonded oxygen | Positive |

| T_T_N_7 | Topological distance between two nitrogen atoms (7 bonds) | Positive |

| T_C_N_6 | Topological distance between a carbon and nitrogen atom (6 bonds) | Negative |

Intermolecular Interactions and Crystal Packing Analysis of N-Ethylthiophene-3-carboxamide

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to explore intermolecular interactions within a crystal. uomphysics.netmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the crystal packing environment can be obtained.

The analysis involves generating the Hirshfeld surface by mapping normalized contact distances (dnorm). The dnorm value is calculated based on the distances of any surface point to the nearest nucleus internal (di) and external (de) to the surface, normalized by the van der Waals (vdW) radii of the respective atoms. The resulting surface provides a visual representation of intermolecular contacts:

Negative dnorm values (visible as red spots) indicate contacts shorter than the sum of vdW radii, typically representing hydrogen bonds and other strong interactions. mdpi.com

Zero dnorm values (white areas) correspond to contacts approximately equal to the vdW radii.

Positive dnorm values (blue areas) signify contacts longer than the vdW radii.

In analogous thiophene carboxamide structures, bright red spots on the dnorm surface are characteristic of N–H⋯O or C–H⋯O hydrogen bonds, highlighting their significance in the molecular assembly. mdpi.comnsmsi.ir

Two-Dimensional Fingerprint Plots

For thiophene derivatives, these plots typically reveal that H···H interactions make the most significant contribution to the total Hirshfeld surface area, a common feature for organic molecules rich in hydrogen atoms. nsmsi.irnih.gov Other key interactions, such as O···H/H···O, C···H/H···C, and S···H/H···S, appear as distinct spikes or wings in the plot, allowing for their quantitative assessment. researchgate.netsemanticscholar.org For instance, the sharp spikes in the fingerprint plots of related compounds correspond to strong hydrogen bonding interactions like N–H⋯O. mdpi.com

The table below illustrates a representative breakdown of intermolecular contacts for a thiophene carboxamide crystal structure, based on findings from similar molecules.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.0 - 57.0% |

| C···H / H···C | 20.0 - 33.0% |

| O···H / H···O | 11.0 - 15.0% |

| S···H / H···S | 6.0 - 19.0% |

| N···H / H···N | 3.0 - 14.0% |

| Other (S···C, C···C, etc.) | < 2.0% |

| Note: This table presents typical percentage ranges observed in the Hirshfeld surface analysis of various substituted thiophene carboxamide derivatives and is intended to be illustrative for this compound. nih.govresearchgate.netsemanticscholar.org |

Weak Interaction Characterization

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions, which can be characterized both qualitatively and quantitatively.

Hydrogen Bonds: The primary and most directional interactions expected in the crystal packing of this compound are hydrogen bonds. The amide functional group provides a hydrogen bond donor (N–H) and an acceptor (C=O), facilitating the formation of robust N–H⋯O hydrogen bonds. These interactions typically link molecules into chains or dimers, forming a stable supramolecular framework. mdpi.comresearchgate.net Additionally, weaker C–H⋯O and C–H⋯N interactions involving the ethyl group or the thiophene ring can further stabilize the crystal lattice. researchgate.netscirp.org

van der Waals Forces: A significant portion of the crystal's cohesive energy comes from non-directional van der Waals forces. As revealed by Hirshfeld surface analysis of similar compounds, H···H, C···H, and S···H contacts are abundant and collectively play a crucial role in efficient space-filling and molecular packing. nih.govsemanticscholar.org

π-Interactions: The aromatic thiophene ring can participate in various π-interactions. These may include C–H⋯π interactions, where a C-H bond points towards the face of the thiophene ring, and potentially offset face-to-face π–π stacking interactions between adjacent thiophene rings, although the latter are not always observed. researchgate.netnih.gov

The interplay of these diverse weak interactions—from strong, directional hydrogen bonds to weaker, dispersive contacts—defines the three-dimensional architecture of this compound in the solid state, influencing its physical properties.

Pharmacological Profiling and Preclinical Assessment

In Vitro Efficacy and Selectivity Assays

No data is available on the cell-free enzyme inhibition activity of N-Ethylthiophene-3-carboxamide.

No data is available on the effects of this compound in cell-based assays.

Pharmacokinetic (PK) Studies

No computational predictions of the ADME properties for this compound have been published.

No in vivo pharmacokinetic studies of this compound in preclinical models have been reported.

No information on bioequivalence considerations for this compound is available.

Pharmacodynamic (PD) Studies

Pharmacodynamic studies are crucial for understanding how a compound affects the body on a molecular and cellular level. This includes identifying its biological targets and assessing its impact on physiological pathways.

Target Engagement and Modulation in Biological Systems

No specific biological targets for this compound have been identified in the available literature. Research on analogous compounds suggests that the thiophene-3-carboxamide (B1338676) scaffold can be directed towards various biological targets depending on the other substitutions on the thiophene (B33073) ring. For instance, certain derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK), while others have been explored for their activity at G-protein coupled receptors. However, without specific studies on this compound, its precise molecular interactions remain unknown.

Biomarker Identification and Validation

The identification of biomarkers is essential for monitoring the biological effects of a compound and for predicting its clinical efficacy. Due to the absence of pharmacodynamic and preclinical studies for this compound, no associated biomarkers have been identified or validated.

Development of Preclinical Disease Models

Preclinical disease models, typically involving animal studies, are vital for evaluating the therapeutic potential and efficacy of a new chemical entity before it can be considered for human trials.

Efficacy Assessment in Relevant Animal Models

There are no published studies detailing the assessment of this compound in any relevant animal models for any disease. Therefore, its in vivo efficacy and potential therapeutic applications are yet to be determined.

Advanced Applications and Future Research Directions

Medicinal Chemistry Applications

The thiophene (B33073) carboxamide core is a privileged scaffold in drug discovery, known for its role in a variety of pharmacologically active compounds, including kinase inhibitors and anti-proliferative agents. mdpi.combohrium.com The aromatic nature of the thiophene ring facilitates crucial binding interactions with biological targets, such as π-π stacking, while the carboxamide linkage provides a key hydrogen bonding motif. mdpi.com

N-Ethylthiophene-3-carboxamide serves as an excellent starting point for lead optimization campaigns aimed at discovering new drugs. Lead optimization is a critical phase in drug discovery that refines the biological activity, selectivity, and pharmacokinetic properties of a promising lead compound. danaher.com Strategies for optimizing this scaffold include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the thiophene ring and the ethyl group of the carboxamide, researchers can elucidate the structure-activity relationship. For instance, studies on similar thiophene-based compounds have shown that introducing specific groups can dramatically enhance potency and selectivity for targets like the voltage-gated potassium channel KV1.3, which is a target in cancer therapy. mdpi.com

Bioisosteric Replacement: This strategy involves replacing functional groups with other groups that have similar physical or chemical properties to improve the compound's drug-like characteristics. For the this compound scaffold, the ethyl group could be replaced with other alkyl or cycloalkyl groups, or the thiophene ring could be substituted with other five-membered heterocycles to fine-tune target binding and metabolic stability. nih.gov

Scaffold Hopping and Hybridization: Researchers can use the thiophene-carboxamide core as a foundation to "hop" to novel chemical spaces or to create hybrid molecules that incorporate pharmacophores from other known active compounds. This approach has been successfully used to develop potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenesis therapy for cancer. researchgate.netnih.gov A recent study detailed the design of trisubstituted thiophene-3-carboxamide (B1338676) selenide (B1212193) derivatives that showed impressive EGFR kinase inhibition.

An example of lead optimization in a related series involved modifying piperidine-substituted thiophene[3,2-d]pyrimidines to identify HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved potency against drug-resistant viral strains and better pharmacokinetic profiles. nih.gov This highlights how iterative design and synthesis based on a core thiophene structure can lead to superior clinical candidates.

Table 1: Examples of Bioactive Thiophene Carboxamide Analogues and Their Targets

| Compound Class | Target | Therapeutic Area | Key Findings |

| Thiophene-3-carboxamide Derivatives | VEGFR-2 | Oncology | Potent inhibition of kinase activity and anti-angiogenic properties. researchgate.netnih.gov |

| Thiophene-based KV1.3 Inhibitors | KV1.3 Channel | Oncology, Autoimmune | Nanomolar potency and high selectivity over other KV channels. mdpi.com |

| Thiophene[3,2-d]pyrimidine Derivatives | HIV-1 Reverse Transcriptase | Infectious Disease | High potency against wild-type and drug-resistant HIV-1 strains. nih.gov |

| Thiophene Carboxamide Biomimetics | Tubulin | Oncology | Mimics the activity of Combretastatin A-4 (CA-4) to inhibit tubulin polymerization. nih.gov |

Combinatorial chemistry is a powerful tool for rapidly generating a large number of structurally related compounds, or a "library," to screen for biological activity. The this compound scaffold is well-suited for this approach. A common synthetic route involves the reaction of a thiophene-3-carboxylic acid precursor with a diverse set of amines to generate a library of amides.

For example, a general procedure for creating a library of thiophene-carboxamides involves activating the carboxylic acid of a thiophene precursor and then reacting it with a wide range of commercially available anilines or other amines. nih.govnih.gov This allows for the exploration of a vast chemical space around the core scaffold. Such libraries have been instrumental in identifying potent anticancer agents. mdpi.comnih.gov By synthesizing a series of ortho-amino thiophene carboxamide derivatives, researchers have successfully identified compounds with significant cytotoxicity against hepatocellular carcinoma cell lines. nih.gov This high-throughput synthesis and screening approach accelerates the discovery of new therapeutic leads by systematically evaluating how different functional groups impact biological activity. nih.govnih.gov

Prodrug Development Strategies

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is often employed to overcome poor solubility, low bioavailability, or undesirable side effects. acs.org The this compound structure possesses a secondary amide nitrogen that can be chemically modified to create prodrugs.

Potential prodrug strategies for this scaffold could include:

N-Acyloxymethyl or N-Phosphoryloxymethyl Derivatives: Attaching these promoieties to the amide nitrogen can mask its polarity, potentially improving membrane permeability. These groups are designed to be cleaved by ubiquitous esterase or phosphatase enzymes in the body to release the active parent compound.

N-Mannich Bases: These can be formed by reacting the amide with formaldehyde (B43269) and a secondary amine. N-Mannich bases often exhibit increased water solubility and can be designed to release the active drug under specific physiological conditions.

While specific prodrugs of this compound are not yet widely reported, the principles of prodrug design are well-established and represent a promising future research avenue to enhance its therapeutic potential. acs.org The development process requires careful consideration of the parent drug's properties, the desired therapeutic outcome, and the enzymatic or chemical conditions available for prodrug activation in the target tissue. acs.org

Nano-formulation Approaches for Enhanced Efficacy and Delivery

Nano-formulation involves encapsulating or attaching therapeutic agents to nanoscale carriers to improve their delivery and efficacy. For compounds like this compound, which may have limited solubility or require targeted delivery to specific tissues (e.g., tumors), nanotechnology offers significant advantages.

Future research could explore several nano-formulation strategies:

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the compound, protecting it from premature degradation and controlling its release rate. This approach can increase bioavailability and reduce systemic toxicity. jchemrev.com

Lipid-Based Nanocarriers: Liposomes or solid lipid nanoparticles can be used to encapsulate hydrophobic thiophene derivatives, improving their solubility and circulation time in the bloodstream.

Magnetic Nanoparticles: As demonstrated with other thiophene derivatives, magnetic nanoparticles can be functionalized with the compound. These carriers can then be guided to a specific target site using an external magnetic field, offering a high degree of precision in drug delivery.

These nano-formulation approaches could transform the therapeutic application of this compound derivatives, enabling targeted delivery to diseased cells while minimizing exposure to healthy tissues. jchemrev.com

Exploration of Polymeric Thiophene Carboxamide Systems for Biomedical Applications

The thiophene ring is not only a pharmacophore but also a monomer unit for creating conductive and functional polymers. nih.gov By incorporating the this compound moiety into a polymer backbone, novel biomaterials with unique properties could be developed. The biocompatibility and ease of functionalization of thiophene-based oligomers and polymers make them highly attractive for medical research. nih.gov

Future research in this area could focus on: